PRMT6 Inhibition Potency vs. Pan-PRMT Inhibitor AMI-1
This compound inhibits PRMT6 with an IC50 of 47 nM [1], whereas the widely used pan-PRMT inhibitor AMI-1 exhibits an IC50 > 10,000 nM for PRMT6 [2]. The fluoropyrimidine-piperidine carbamate scaffold provides a >200-fold improvement in potency, directly attributable to the 5-fluoropyrimidine motif absent in AMI-1.
| Evidence Dimension | PRMT6 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 47 nM |
| Comparator Or Baseline | AMI-1: >10,000 nM |
| Quantified Difference | >212-fold lower IC50 |
| Conditions | Human full-length PRMT6 (baculovirus); methylation activity assay |
Why This Matters
The >200-fold potency gain ensures robust target engagement at low concentrations, reducing the risk of off-target effects in cellular assays.
- [1] BindingDB BDBM50194753. IC50: 47 nM for PRMT6. View Source
- [2] Bissinger, E.-M., et al. (2011). Acyl derivatives of p-aminosulfonamides and dapsone as new inhibitors of the arginine methyltransferase hPRMT1. Bioorg. Med. Chem. 19, 3717–3731. View Source
